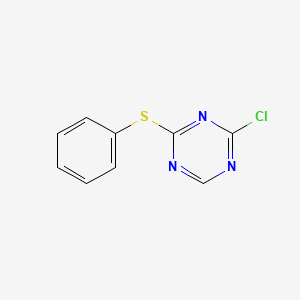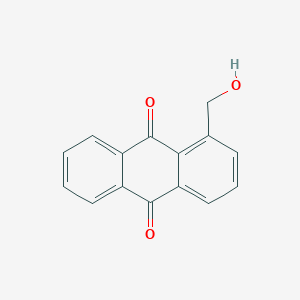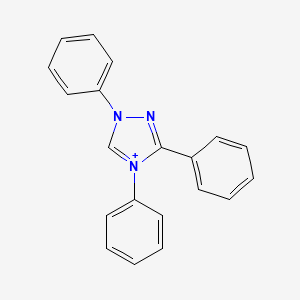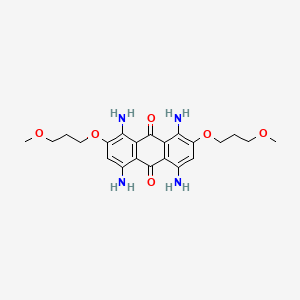
1,4,5,8-Tetraamino-2,7-bis(3-methoxypropoxy)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5,8-Tetraamino-2,7-bis(3-methoxypropoxy)anthracene-9,10-dione is a complex organic compound known for its unique chemical structure and properties This compound belongs to the anthraquinone family, characterized by the presence of a quinone moiety attached to an anthracene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-tetraamino-2,7-bis(3-methoxypropoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common method starts with the nitration of anthracene to form 1,4,5,8-tetranitroanthracene. This intermediate is then subjected to reduction reactions using hydrogen gas in the presence of a palladium catalyst to yield 1,4,5,8-tetraaminoanthracene. The final step involves the etherification of the amino groups with 3-methoxypropyl bromide under basic conditions to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance yield and purity while minimizing human error and exposure to hazardous chemicals.
Análisis De Reacciones Químicas
Types of Reactions
1,4,5,8-Tetraamino-2,7-bis(3-methoxypropoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are useful in dye and pigment industries.
Reduction: Reduction reactions can convert the quinone moiety back to the hydroquinone form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is often used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydroxide) are typical.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1,4,5,8-Tetraamino-2,7-bis(3-methoxypropoxy)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique optical properties.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell pathways.
Industry: Utilized in the production of high-performance materials, including conductive polymers and advanced composites.
Mecanismo De Acción
The compound exerts its effects through various mechanisms, depending on the application:
In biological systems: It can intercalate into DNA, disrupting replication and transcription processes, which is useful in anticancer research.
In materials science: The presence of multiple functional groups allows for strong interactions with other molecules, enhancing the properties of composite materials.
Comparación Con Compuestos Similares
Similar Compounds
1,4,5,8-Tetraaminoanthracene-9,10-dione: Lacks the methoxypropoxy groups, resulting in different solubility and reactivity.
1,4,5,8-Tetrahydroxyanthracene-9,10-dione: Contains hydroxyl groups instead of amino groups, leading to different chemical behavior and applications.
Uniqueness
1,4,5,8-Tetraamino-2,7-bis(3-methoxypropoxy)anthracene-9,10-dione is unique due to the combination of amino and methoxypropoxy groups, which confer distinct reactivity and solubility properties. This makes it particularly valuable in applications requiring specific interactions with biological molecules or in the synthesis of advanced materials.
Propiedades
Número CAS |
88601-74-5 |
|---|---|
Fórmula molecular |
C22H28N4O6 |
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
1,4,5,8-tetraamino-2,7-bis(3-methoxypropoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C22H28N4O6/c1-29-5-3-7-31-13-9-11(23)15-17(19(13)25)22(28)18-16(21(15)27)12(24)10-14(20(18)26)32-8-4-6-30-2/h9-10H,3-8,23-26H2,1-2H3 |
Clave InChI |
FXWHQKPTAVWALO-UHFFFAOYSA-N |
SMILES canónico |
COCCCOC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=C(C=C3N)OCCCOC)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylicacid](/img/structure/B13129338.png)

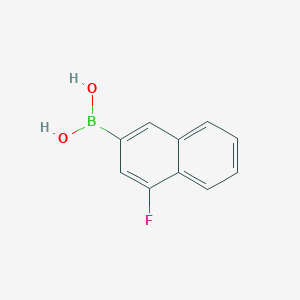
![4-Chloroimidazo[1,5-a]quinoxaline-8-carboxylicacid](/img/structure/B13129352.png)
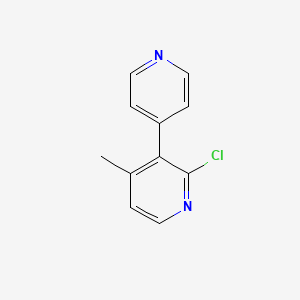
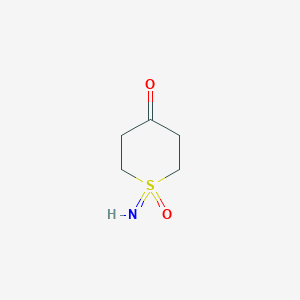
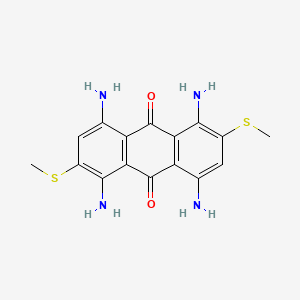
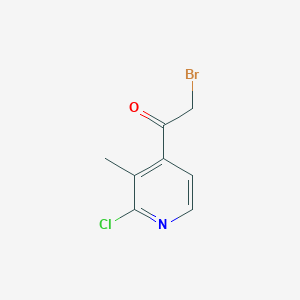
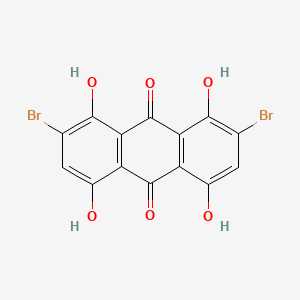

![(2R)-3-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid](/img/structure/B13129392.png)
